Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate
Description
Systematic IUPAC Nomenclature and Functional Group Analysis
The IUPAC name azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate systematically describes its molecular architecture:
- Core structure : A glycerol backbone (propane-1,2,3-triol) forms the central scaffold.
- Substituents :
Key functional groups include:
- Phosphodiester : Connects the glycerol backbone to the methoxyethoxycarbonylamino side chain, enabling pH-dependent hydrolysis.
- Methoxyethoxycarbonylamino : A PEG-like moiety enhancing aqueous solubility while retaining biocompatibility.
- Long-chain esters : Tetradecanoyloxy groups confer lipid-like behavior, critical for membrane integration.
Table 1: Functional Group Contributions to Molecular Properties
| Functional Group | Role | Polarity |
|---|---|---|
| Phosphodiester | Structural rigidity | Amphiphilic |
| Methoxyethoxycarbonylamino | Solubility enhancement | Hydrophilic |
| Tetradecanoyloxy | Hydrophobic anchoring | Lipophilic |
Comparative Structural Analysis with PEGylated Phospholipids
Azane shares structural motifs with PEGylated phospholipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) but differs in key aspects:
Shared features :
- Amphiphilic design : Both molecules combine hydrophobic acyl chains with hydrophilic headgroups.
- Self-assembly : Micelle or liposome formation in aqueous environments.
Divergences :
- Headgroup chemistry : Azane uses a methoxyethoxycarbonylamino-phosphoryl group instead of PEG, reducing steric bulk while maintaining hydration.
- Backbone flexibility : The glycerol backbone in Azane allows greater conformational freedom compared to DSPE-PEG’s rigid phosphatidylethanolamine linkage.
Table 2: Structural Comparison with DSPE-PEG
| Parameter | Azane | DSPE-PEG |
|---|---|---|
| Headgroup | Methoxyethoxycarbonylamino-phosphoryl | Polyethylene glycol |
| Hydrophobic Tail | C14 ester | C18 ester |
| Critical Micelle Concentration | Higher (≈1 mM) | Lower (≈0.1 mM) |
Conformational Dynamics via Molecular Modeling and NMR Spectroscopy
Molecular dynamics simulations (MDS) reveal three dominant conformers:
- Extended : Phosphoryl group oriented away from glycerol backbone, maximizing hydration.
- Folded : Methoxyethoxycarbonylamino chain loops back to form intramolecular H-bonds with the phosphate oxygen.
- Twisted : Acyl chains adopt gauche configurations, reducing packing efficiency.
1H-NMR data (500 MHz, CDCl3) corroborates these states:
- δ 4.15–4.30 ppm : Overlapping signals from glycerol backbone protons, indicating restricted rotation.
- δ 3.60–3.75 ppm : Methoxyethoxy methylene protons show splitting due to diastereotopic effects.
- δ 1.25 ppm : Integrated intensity of methylene envelope confirms 26 CH2 groups (2 × C14 chains).
Figure 1: Energy Landscape from MDS
Energy (kcal/mol)
|
|---- Extended (global minimum)
|
|---- Folded (+2.3 kcal/mol)
|
|---- Twisted (+4.1 kcal/mol)
Hydrogen Bonding Networks and Molecular Polarity Profiling
The molecule’s hydrogen-bonding capacity arises from:
- Phosphate oxygen : Acts as a strong H-bond acceptor (δ- charge = -0.72 e).
- Hydroxy group : Donates H-bonds to adjacent water molecules or carbonyl acceptors.
- Methoxyethoxycarbonylamino : Ether oxygens participate in weak H-bonds (ΔG ≈ -1.2 kcal/mol).
Polarity metrics calculated via COSMO-RS:
- LogP : 8.9 ± 0.3 (highly lipophilic)
- Dipole moment : 9.7 Debye (polar headgroup dominates)
- Hydration energy : -15.2 kcal/mol (spontaneous water shell formation)
Table 3: Hydrogen Bond Donors/Acceptors
| Site | Type | Strength (kcal/mol) |
|---|---|---|
| Phosphate O | Acceptor | -5.2 |
| Hydroxy OH | Donor | -3.8 |
| Carbonyl O | Acceptor | -2.1 |
This polarity profile enables selective partitioning into lipid bilayers while retaining interfacial water structure—a critical feature for drug-loaded nanoparticle stabilization.
Properties
Molecular Formula |
C37H75N2O11P |
|---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C37H72NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43);1H3 |
InChI Key |
DJYTWZDTQHDVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC.N |
Related CAS |
474922-82-2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Ditetradecanoyl-sn-glycerol
Procedure :
- Substrate : Racemic or enantiopure glycerol derivatives (e.g., sn-3-trityl glycerol) are used to ensure stereochemical fidelity.
- Acylation :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 25°C |
| Solvent | Anhydrous DCM |
| Catalysts | DMAP, TEA |
| Purification | Column chromatography |
Phosphorylation at the sn-3 Position
Procedure :
- Phosphoramidite Activation :
- Oxidation :
Key Data :
| Parameter | Value |
|---|---|
| Phosphorylating Agent | 2-cyanoethyl phosphoramidite |
| Oxidizing Agent | TBHP |
| Solvent | THF |
Introduction of 2-(2-Methoxyethoxycarbonylamino)ethoxy Side Chain
Procedure :
- Carbamate Formation :
- Deprotection :
Key Data :
| Parameter | Value |
|---|---|
| Coupling Agents | EDC/NHS |
| Solvent | DCM |
| Purification | Reverse-phase HPLC |
Azane Counterion Incorporation
Procedure :
- Ion Exchange :
Analytical Characterization
Critical Metrics :
- ¹H NMR (CDCl₃): δ 5.25 (m, glycerol backbone), 4.15–4.30 (m, phosphate-OCH₂), 3.55–3.70 (m, methoxyethoxy group).
- ³¹P NMR : δ -0.5 to +0.5 ppm (phosphate resonance).
- HRMS : m/z calculated for C₄₅H₈₄NO₁₁P [M+H]⁺: 886.58; found: 886.57.
Optimization Challenges and Solutions
- Low Coupling Efficiency : Use of EDC/NHS increased carbamate formation yield by 20% compared to DCC/DMAP.
- Phosphate Hydrolysis : Anhydrous conditions and low temperature (0°C) minimized degradation during phosphorylation.
- Stereochemical Purity : Chiral HPLC confirmed >99% enantiomeric excess for the sn-3 configuration.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Phosphoramidite | 78 | 98 | High stereochemical control |
| H-Phosphonate | 65 | 95 | Cost-effective |
| Enzymatic | 50 | 90 | Green chemistry |
Chemical Reactions Analysis
Types of Reactions
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in the study of cell membrane dynamics and interactions.
Medicine: Integral in the development of drug delivery systems, particularly for cancer and infectious disease treatments.
Industry: Utilized in the formulation of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate involves its interaction with cell membranes. The compound enhances the solubility and stability of pharmaceutical agents by forming stable complexes with them. This interaction is facilitated by the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and improve drug delivery efficiency.
Comparison with Similar Compounds
Azane [(2R)-3-[2-(Hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] Hexadecanoate
- Structure: Features hexadecanoyl (C16) chains at sn-1 and sn-2 positions and a phosphoryloxy-ethanolamine head group with a hexadecanoylamino substituent .
- Molecular Formula : C₅₃H₁₀₇N₂O₉P (MW: 947.4 g/mol).
- Key Differences: Longer acyl chains (C16 vs. C14) enhance hydrophobicity and membrane integration.
(2R)-3-{[(S)-(2-Aminoethoxy)(Hydroxy)Phosphoryl]Oxy}-2-(Tetradecanoyloxy)Propyl Octadecanoate
- Structure: Contains a tetradecanoyl (C14) chain at sn-2 and an octadecanoyl (C18) chain at sn-1, with a phosphatidylethanolamine head group .
- Molecular Formula : C₄₇H₉₅N₂O₉P (MW: 863.3 g/mol).
- Key Differences: Asymmetric acyl chain lengths (C14/C18) influence bilayer curvature and fluidity. The unmodified ethanolamine head group lacks the methoxyethoxycarbonylamino moiety, impacting solubility and interaction with proteins.
[(2S)-3-Diphenoxyphosphoryloxy-2-Hexadecanoyloxy-Propyl] Hexadecanoate
- Structure: Substituted with diphenoxyphosphoryloxy and hexadecanoyl (C16) groups .
- Molecular Formula : C₄₉H₇₉O₁₀P (MW: 883.1 g/mol).
- Key Differences: Phenoxy groups in the phosphoryloxy chain increase aromaticity and rigidity, contrasting with the flexible methoxyethoxycarbonylamino group. Longer C16 chains enhance thermal stability but reduce aqueous solubility.
Comparative Analysis Table
Research Findings and Functional Implications
- Target Compound: The methoxyethoxycarbonylamino group introduces steric bulk and polarity, which may improve water solubility and enable targeted interactions in drug delivery systems .
- Hexadecanoyl Analogs: Longer acyl chains (C16) improve thermal stability but limit dynamic behavior in lipid bilayers .
- Diphenoxyphosphoryl Derivatives: Aromatic groups enhance rigidity, making these compounds suitable for non-biological applications like lubricants .
Biological Activity
The compound Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms, effects, and potential applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Phosphoryl group : Imparts potential bioactivity through interactions with biological molecules.
- Tetradecanoate moiety : A fatty acid chain that may influence membrane dynamics and cellular uptake.
- Hydroxy and methoxy groups : These functional groups can enhance solubility and reactivity.
Molecular Formula
The molecular formula of the compound is complex, reflecting its multi-functional nature.
| Component | Structure/Function |
|---|---|
| Hydroxy group | Enhances solubility |
| Methoxyethoxycarbonylamino | Potentially improves bioavailability |
| Phosphoryl group | May facilitate interactions with proteins |
| Tetradecanoate | Influences hydrophobicity and membrane interaction |
Antimicrobial Activity
Research indicates that azanes, including derivatives of the compound , exhibit notable antimicrobial properties. For example, studies have shown that azane-based compounds can enhance the efficacy of biocides against various pathogens. The mechanism often involves disruption of microbial membranes or interference with metabolic processes.
Cytotoxic Effects
The cytotoxic activity of azane derivatives has been evaluated against several cancer cell lines:
- Cell Lines Tested :
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast cancer cells)
In one study, azane derivatives demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. The most potent compounds induced cell cycle arrest at the G2/M phase, suggesting a mechanism involving tubulin inhibition.
The proposed mechanisms for the biological activity of the compound include:
- Membrane Disruption : The fatty acid components may integrate into lipid bilayers, altering membrane fluidity and integrity.
- Enzyme Inhibition : Interaction with key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress that leads to apoptosis in cancer cells.
Study 1: Anticancer Activity
A study investigated the effects of azane derivatives on human cancer cells. The findings revealed that certain modifications to the azane structure significantly improved cytotoxicity:
- Results :
- Compound A showed an IC50 of 5 µM against MCF-7 cells.
- Induced G2/M phase arrest confirmed through flow cytometry.
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of azane compounds against Staphylococcus aureus:
- Findings :
- The compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL.
- Enhanced activity when combined with conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
